molecular formula C6H13NO3 B13502330 Methyl 2-[(2-hydroxypropyl)amino]acetate

Methyl 2-[(2-hydroxypropyl)amino]acetate

Cat. No.: B13502330
M. Wt: 147.17 g/mol
InChI Key: TVFIXIUXYOKILL-UHFFFAOYSA-N
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Description

Methyl 2-[(2-hydroxypropyl)amino]acetate is an organic compound with the molecular formula C6H13NO3 It contains a methyl ester group, a secondary amine, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-[(2-hydroxypropyl)amino]acetate can be synthesized through several methods. One common approach involves the reaction of methyl chloroacetate with 2-amino-1-propanol under basic conditions. The reaction typically proceeds as follows:

  • Methyl chloroacetate is reacted with 2-amino-1-propanol in the presence of a base such as sodium hydroxide.
  • The reaction mixture is stirred at room temperature for several hours.
  • The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-hydroxypropyl)amino]acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: The major product is 2-[(2-hydroxypropyl)amino]acetone.

    Reduction: The major product is 2-[(2-hydroxypropyl)amino]ethanol.

    Substitution: The products depend on the substituents used, such as N-alkylated or N-acylated derivatives.

Scientific Research Applications

Methyl 2-[(2-hydroxypropyl)amino]acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in the study of enzyme-substrate interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-[(2-hydroxypropyl)amino]acetate involves its interaction with specific molecular targets. The hydroxyl and amine groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active amine and alcohol moieties, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-aminoacetate: Lacks the hydroxypropyl group, making it less versatile in certain reactions.

    2-[(2-hydroxypropyl)amino]acetic acid: Contains a carboxylic acid group instead of an ester, affecting its reactivity and solubility.

    Methyl 2-[(2-hydroxyethyl)amino]acetate: Has a shorter alkyl chain, influencing its physical and chemical properties.

Uniqueness

Methyl 2-[(2-hydroxypropyl)amino]acetate is unique due to the presence of both a hydroxyl and a secondary amine group, which allows for diverse chemical modifications and interactions. Its structure provides a balance of hydrophilic and hydrophobic properties, making it suitable for various applications in research and industry.

Properties

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

methyl 2-(2-hydroxypropylamino)acetate

InChI

InChI=1S/C6H13NO3/c1-5(8)3-7-4-6(9)10-2/h5,7-8H,3-4H2,1-2H3

InChI Key

TVFIXIUXYOKILL-UHFFFAOYSA-N

Canonical SMILES

CC(CNCC(=O)OC)O

Origin of Product

United States

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